molecular formula C11H14F2N4 B6645237 2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No. B6645237
M. Wt: 240.25 g/mol
InChI Key: PVFLEZOYFGBKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as AF-DX 384 and is a potent and selective antagonist for the M2 muscarinic receptor. The M2 receptor is a subtype of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release.

Mechanism of Action

AF-DX 384 is a selective antagonist for the M2 muscarinic receptor. The M2 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including heart rate regulation, smooth muscle contraction, and neurotransmitter release. AF-DX 384 binds to the M2 receptor and prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in the inhibition of the downstream signaling pathway and the physiological processes regulated by the M2 receptor.
Biochemical and Physiological Effects
AF-DX 384 has been shown to have various biochemical and physiological effects in scientific research. In neuroscience, this compound has been shown to inhibit the release of acetylcholine and other neurotransmitters, which can lead to the modulation of synaptic plasticity and cognitive function. In cardiovascular research, AF-DX 384 has been shown to inhibit the M2 receptor-mediated regulation of heart rate and smooth muscle contraction, which can lead to the modulation of blood pressure and vascular tone.

Advantages and Limitations for Lab Experiments

AF-DX 384 has several advantages for lab experiments, including its high selectivity for the M2 receptor and its potency as an antagonist. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the scientific research of AF-DX 384. In neuroscience, this compound could be used to study the role of the M2 receptor in various neurological disorders, including Alzheimer's disease and schizophrenia. In cardiovascular research, AF-DX 384 could be used to study the role of the M2 receptor in the regulation of blood pressure and vascular tone in various disease states, including hypertension and atherosclerosis. Additionally, AF-DX 384 could be used as a tool for the development of new drugs that target the M2 receptor.

Synthesis Methods

The synthesis of AF-DX 384 involves several steps, including the reaction of 2,4-dimethyl-3-pyridinecarbonitrile with sodium hydride to form a sodium salt, followed by the reaction with 1,3-dibromopropane to obtain 2,4-dimethyl-3-(3-bromopropyl)pyridine. This compound is then reacted with 2,2-difluoroethylamine to obtain the final product, AF-DX 384.

Scientific Research Applications

AF-DX 384 has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been used to study the role of the M2 receptor in the regulation of neurotransmitter release and synaptic plasticity. AF-DX 384 has also been used in cardiovascular research to study the role of the M2 receptor in heart rate regulation and smooth muscle contraction.

properties

IUPAC Name

2-[(3-amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N4/c1-7-3-8(2)17-10(9(7)4-14)16-6-11(12,13)5-15/h3H,5-6,15H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLEZOYFGBKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCC(CN)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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